Trihexyl(tetradecyl)phosphanium methanesulfonate
Description
Properties
CAS No. |
547718-83-2 |
|---|---|
Molecular Formula |
C33H71O3PS |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
methanesulfonate;trihexyl(tetradecyl)phosphanium |
InChI |
InChI=1S/C32H68P.CH4O3S/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LVSYFMJOAYLOLG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Biological Activity
Trihexyl(tetradecyl)phosphanium methanesulfonate, a type of ionic liquid (IL), has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its biological activity, examining its effects on living organisms, potential toxicity, and applications in pharmaceutical and environmental sciences.
Overview of this compound
This compound is characterized by a phosphonium cation with long alkyl chains, which enhances its solubility and stability in various environments. Its structure allows it to interact with biological systems in complex ways, making it a subject of interest in both toxicological studies and therapeutic applications.
Antimicrobial Properties
Research indicates that ionic liquids, including this compound, exhibit antimicrobial activity. A study highlighted the minimum inhibitory concentrations (MIC) of various ILs against fungi and bacteria, noting that many exceeded 500 μM . This suggests that while some ILs may possess antimicrobial properties, the specific activity of this compound requires further investigation to establish its effectiveness against specific pathogens.
Cytotoxicity and Toxicological Effects
The toxicity of ionic liquids has been a significant area of research. A review noted that this compound's toxicity could vary based on its structural components. For instance, ILs with aromatic groups tend to be more toxic than those without . In particular, studies using A. fischeri assays demonstrated that the toxicity levels of different ILs can vary significantly depending on their anionic components; methanesulfonate was among the less toxic anions tested .
Extraction Applications
This compound has been explored for its potential in extracting organic acids from fermentation media. In experiments involving various ionic liquid mixtures, it demonstrated effective solubility and extraction capabilities, with a distribution coefficient (Kd) value of 1.5 when paired with nonanol . This property not only highlights its utility in bioprocessing but also suggests minimal adverse effects on microbial populations during extraction processes.
Structural Studies
Molecular dynamics simulations have provided insights into the behavior of phosphonium-based ionic liquids under varying conditions. For example, studies showed that pressure-induced structural changes could affect the lubrication properties of these ILs . Such findings are critical for understanding how this compound might behave in biological systems under different environmental stresses.
Comparative Analysis of Biological Activity
| Property/Study | This compound | Other Ionic Liquids |
|---|---|---|
| MIC against bacteria/fungi | >500 μM (varies by organism) | Varies; some >500 μM |
| Toxicity (to A. fischeri) | Lower toxicity with methanesulfonate anion | Higher toxicity observed in aromatic ILs |
| Extraction efficiency | Kd = 1.5 with nonanol | Varies by ionic liquid |
| Structural behavior under pressure | Exhibits crystalline order at high pressures | Similar trends observed |
Comparison with Similar Compounds
Structural and Physical Properties
Key phosphonium-based ILs are compared below:
Notes:
- Anion choice significantly affects density and thermal stability. For example, [NTf₂⁻]-based ILs exhibit higher thermal stability (>300°C) due to the robust fluorinated anion .
- Methanesulfonate’s insolubility in water makes it ideal for non-aqueous separation processes, whereas methylsulfate derivatives (e.g., [P₄,₄,₄,₁⁺][CH₃SO₄⁻]) are water-soluble but less thermally stable .
Metal Extraction Efficiency
Phosphonium ILs are extensively used in PGMs recovery:
Key Findings :
- Methanesulfonate demonstrates comparable Pd extraction efficiency (~90%) to bromide-based ILs but requires milder stripping agents (e.g., thiourea) .
- Anions like bis(2,4,4-trimethylpentyl)phosphinate ([Bis(2,4,4-TMPP⁻)]) enhance selectivity but exhibit variability in extraction efficiency (52–96%) due to pH sensitivity .
Toxicity and Environmental Impact
Toxicity data (EC₅₀ values) for microbial models (e.g., Shewanella):
Insights :
- Methanesulfonate exhibits moderate toxicity (EC₅₀ = 1.0 mg/L) but negligible biodegradability, similar to other phosphonium ILs with alkylcarboxylate anions .
- Dicyanamide-based ILs show higher biodegradability (~32%) but greater acute toxicity, highlighting a trade-off between environmental persistence and immediate ecological risk .
Stability in Composite Materials
When used in gelatin/alginate composites:
- Cyphos IL-101 ([P₆,₆,₆,₁₄⁺][Cl⁻]) and IL-111 ([P₆,₆,₆,₁₄⁺][BF₄⁻]) exhibit poor mechanical resistance and water stability, limiting their use in wet environments .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying Trihexyl(tetradecyl)phosphonium methanesulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves anion exchange from the chloride precursor (e.g., reacting Trihexyl(tetradecyl)phosphonium chloride with methanesulfonic acid). Reaction conditions such as solvent polarity (e.g., THF or dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants significantly impact yield. Purification is achieved via column chromatography or recrystallization, with progress monitored by thin-layer chromatography (TLC) .
Q. What characterization techniques are essential for confirming the structural integrity and purity of Trihexyl(tetradecyl)phosphonium methanesulfonate in academic research?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm cation-anion interaction and purity.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify functional groups (e.g., sulfonate stretches at ~1030 cm⁻¹).
- Elemental Analysis : For empirical formula validation.
- X-ray Crystallography (if applicable): For crystalline structure determination .
Advanced Research Questions
Q. How does the choice of anion in Trihexyl(tetradecyl)phosphonium-based ionic liquids impact their efficacy in catalytic applications such as epoxidation of fatty acid methyl esters?
- Methodological Answer : Anions like methanesulfonate influence acidity, solubility, and hydrogen-bonding interactions. For epoxidation, methanesulfonate’s strong Brønsted acidity enhances proton transfer kinetics. Comparative studies involve kinetic assays (e.g., monitoring epoxide yield via GC-MS) and varying anions (e.g., chloride vs. methanesulfonate) under solvent-free conditions .
Q. What experimental strategies can resolve contradictions in reported CO₂ absorption capacities of Trihexyl(tetradecyl)phosphonium methanesulfonate compared to other ionic liquids?
- Methodological Answer : Standardize measurement protocols using a magnetic suspension balance for gravimetric analysis under controlled temperature and pressure. Machine learning models can predict optimal structures by correlating anion hydrophobicity and CO₂-philicity with experimental solubility data .
Q. In adsorption studies, how do variables like pH and ionic strength influence the performance of Trihexyl(tetradecyl)phosphonium methanesulfonate-functionalized materials for heavy metal ion removal?
- Methodological Answer : pH affects the ionization state of the sulfonate group and metal speciation. Optimize via batch adsorption experiments (e.g., varying pH from 2–10) and analyze using ICP-OES. Ionic strength studies (e.g., adding NaCl) quantify competitive ion effects on adsorption capacity .
Q. What methodologies are employed to assess the electrochemical stability and conductivity of Trihexyl(tetradecyl)phosphonium methanesulfonate in polymer composite electrolytes?
- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) to measure ionic conductivity (σ) and cyclic voltammetry (CV) to determine electrochemical stability windows. Vary ionic liquid loading (e.g., 10–30 wt%) in polymer matrices (e.g., PVDF) to study percolation thresholds .
Q. How does the toxicity profile of Trihexyl(tetradecyl)phosphonium methanesulfonate compare to other phosphonium ionic liquids, and what model organisms are appropriate for such assessments?
- Methodological Answer : Toxicity varies with anion hydrophobicity. Use microbial viability assays (e.g., inhibition zone tests with Shewanella spp.) and compare LC₅₀ values across anions (e.g., chloride vs. methanesulfonate). Advanced studies employ in vitro mammalian cell lines (e.g., HEK-293) for cytotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
